2-(2-Methylpyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
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Overview
Description
2-(2-Methylpyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound that features a unique structure combining pyrrolidine and pyrazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrrolidine with a suitable pyrazole precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
2-(2-Methylpyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2-Methylpyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolone derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Pyrazole derivatives: Compounds with pyrazole rings are known for their diverse biological properties and are structurally related to 2-(2-Methylpyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Uniqueness
The uniqueness of this compound lies in its combined pyrrolidine and pyrazole structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(2-methylpyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C11H17N3/c1-11(5-3-6-12-11)10-8-9-4-2-7-14(9)13-10/h8,12H,2-7H2,1H3 |
InChI Key |
ZCBOTVSQDQULPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)C2=NN3CCCC3=C2 |
Origin of Product |
United States |
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